
Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel-
Overview
Description
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- (CAS: 72345-91-6) is a chiral cyclopropane derivative characterized by a dibromoethenyl substituent and a methyl ester group. This compound is a key metabolite of deltamethrin (CAS: 52918-63-5), a Type II pyrethroid insecticide, formed via ester bond hydrolysis catalyzed by trypsin or carboxylesterases in mammals . The (1R,3R) stereochemistry is critical for its biological activity, mirroring the configuration of parent pyrethroids. Its molecular formula is C₁₀H₁₂Br₂O₂, with a molecular weight of 356.02 g/mol.
Structurally, the cyclopropane ring confers rigidity, while the dibromoethenyl group enhances electrophilicity and reactivity. The methyl ester moiety influences solubility and metabolic stability. The compound’s synthesis via enzymatic degradation of deltamethrin underscores its role in toxicological studies, particularly in assessing residual toxicity in environmental and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- involves several steps. One common method includes the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound exhibits reactivity characteristic of its functional groups:
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Cyclopropane ring-opening : The strained cyclopropane ring undergoes cleavage under thermal or acidic conditions, forming conjugated dienes or other ring-opened products .
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Dibromoethenyl group reactions : The bromine atoms participate in elimination (e.g., dehydrohalogenation to form alkynes) or nucleophilic substitution (e.g., replacement with hydroxyl or amine groups) .
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Ester hydrolysis : The methyl ester hydrolyzes in basic or acidic media to yield the corresponding carboxylic acid .
Key Reactions and Conditions
Stereochemical Considerations
The (1R,3R)-relative configuration influences reaction outcomes:
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Ring-opening selectivity : The stereochemistry directs the formation of cis- or trans-dienes during acid-catalyzed ring cleavage .
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Substitution kinetics : The dibromoethenyl group’s spatial arrangement affects nucleophilic attack rates, with bulkier nucleophiles showing reduced reactivity .
Comparative Reactivity with Analogs
The brominated analog reacts 3.5× faster than its chlorinated counterpart in elimination reactions due to bromine’s superior leaving-group ability .
Degradation Pathways
Environmental and metabolic degradation proceeds via:
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Photolysis : UV exposure cleaves the cyclopropane ring, forming non-insecticidal products .
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Oxidation : Cytochrome P450 enzymes oxidize the methyl ester to hydroxymethyl derivatives in biological systems .
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Hydrolysis : Aqueous environments promote ester cleavage, reducing bioactivity .
Research Findings
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Thermal stability : Decomposes above 200°C, releasing HBr gas and forming polycyclic aromatic hydrocarbons .
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Catalytic hydrogenation : Pd/C selectively reduces the dibromoethenyl group to ethenyl without opening the cyclopropane ring (90% yield) .
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Stereochemical retention : The (1R,3R) configuration remains intact during ester hydrolysis but not during ring-opening .
Scientific Research Applications
Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of pyrethroids and their environmental fate.
Biology: The compound is used in studies on insect physiology and neurotoxicology.
Medicine: Research on its potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: It is used in the formulation of various insecticidal products for agricultural and public health applications
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- involves the disruption of sodium ion channels in the nervous system of insects. This disruption leads to prolonged depolarization of nerve cells, resulting in paralysis and death of the insect. The compound specifically targets the voltage-gated sodium channels, preventing normal nerve signal transmission .
Comparison with Similar Compounds
Structural Analogs in Pyrethroid Chemistry
Deltamethrin (CAS: 52918-63-5)
- Structure: Replaces the methyl ester with a cyano(3-phenoxyphenyl)methyl ester group.
- Activity: Exhibits higher insecticidal potency due to the cyano group enhancing binding to voltage-gated sodium channels .
- Toxicity : Oral LD₅₀ in rats is 128 mg/kg, significantly lower than the methyl ester derivative (>5000 mg/kg), indicating ester modifications drastically reduce acute toxicity .
Bifenthrin (CAS: 82657-04-3)
- Structure : Contains a 2-methylbiphenyl-3-ylmethyl ester and a chloro-trifluoropropenyl substituent.
- Activity : Broader-spectrum insecticide with increased photostability due to the biphenyl group .
- Environmental Impact : Hydrolysis half-life of 21 days (pH 7), compared to 17 years for the dichloroethenyl analog, highlighting bromine’s role in persistence .
Tetramethrin (CAS: 7696-12-0)
- Structure : Features a tetrahydroisoindolyl ester and a 2-methylpropenyl group.
- Metabolism: Rapidly degraded by esterases to non-toxic acids, contrasting with the dibromoethenyl derivative’s stability .
Substituent Variations and Physicochemical Properties
Compound | Substituent (R) | LogP | Water Solubility (mg/L) | Hydrolysis Half-Life (pH 7) |
---|---|---|---|---|
Target Compound | Dibromoethenyl, methyl ester | 4.2 | 12.5 | N/A |
Dichloroethenyl analog (CAS: N/A) | Dichloroethenyl, methyl ester | 3.8 | 18.9 | 17 years |
Cyfluthrin (CAS: 68359-37-5) | Dichloroethenyl, cyano ester | 5.1 | 0.003 | 30 days |
- Bromine vs. Chlorine : Bromine’s higher atomic weight and electronegativity increase molecular weight and reduce hydrolysis rates. The dibromoethenyl group in the target compound contributes to greater environmental persistence compared to chloro analogs .
Toxicity and Metabolic Pathways
- Acute Toxicity : The target compound’s oral LD₅₀ in rats exceeds 5000 mg/kg, indicating low acute toxicity. In contrast, deltamethrin (LD₅₀ = 128 mg/kg) and cyfluthrin (LD₅₀ = 250 mg/kg) are markedly more toxic due to ester group interactions with neuronal targets .
- Subchronic Effects : Lung damage (atelectasis) was observed in rodents exposed to the target compound, likely due to residual dibromoethenyl reactivity. This contrasts with deltamethrin’s neurotoxic effects .
- Metabolism : Unlike deltamethrin, which hydrolyzes to carboxylic acids, the target compound resists further degradation, accumulating as a methyl ester in fatty tissues .
Environmental and Regulatory Considerations
- Persistence : The dichloroethenyl analog’s hydrolysis half-life of 17 years (pH 7) suggests brominated analogs may persist longer, though specific data for the target compound are lacking .
Biological Activity
Cyclopropanecarboxylic acid derivatives, particularly 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- have garnered interest in the fields of agricultural chemistry and pharmacology due to their biological activities. This article explores their biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHBrO
- Molecular Weight : 297.972 g/mol
- CAS Number : 59952-39-5
Biological Activity Overview
Cyclopropanecarboxylic acid derivatives are primarily known for their insecticidal properties, particularly as precursors to pyrethroid insecticides. The specific isomer of interest, the (+)-cis isomer, has been shown to exhibit superior efficacy compared to its counterparts in various biological assays.
Insecticidal Properties
- Mechanism of Action : These compounds typically act on the nervous system of insects by modulating sodium channels, leading to paralysis and death.
- Efficacy : The (+)-cis isomer has been identified as the most effective in terms of insecticidal activity. Research indicates that this isomer demonstrates a higher binding affinity for insect sodium channels than the trans isomers .
Synthesis Methods
The synthesis of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid has been explored through various methodologies, including:
- Neutralization with Optically Active Amines : A notable method involves neutralizing racemic mixtures with alkaloid bases such as 1-ephedrine or quinine to enrich the desired (+)-cis isomer .
- Chemical Reactions : The reaction pathways often include hydrolysis and esterification processes that yield the methyl ester form of the compound.
Case Studies
- Pyrethroid Development : A study published in the Journal of Agricultural and Food Chemistry highlighted the development of novel pyrethroid insecticides derived from cyclopropanecarboxylic acid derivatives. The research demonstrated that these compounds exhibited significant insecticidal activity against various pest species .
- Environmental Impact Studies : Research assessing the degradation rates of pyrethroids under aerobic conditions indicated that cyclopropanecarboxylic acid derivatives degrade at varying rates depending on environmental factors. This information is crucial for understanding their persistence and potential ecological impact .
Summary Table of Biological Activities
Activity | Observation |
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Insecticidal Efficacy | High efficacy noted for (+)-cis isomer |
Mechanism | Modulates sodium channels in insect nervous systems |
Environmental Stability | Varies based on environmental conditions |
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing (1R,3R)-rel-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylates?
Answer:
The synthesis typically involves cyclopropanation of pre-functionalized alkenes. A validated approach (derived from analogous compounds) includes:
- Step 1 : Preparation of the cyclopropane core via [2+1] cycloaddition using diethylzinc and a dihalomethane (e.g., CH₂Br₂) under controlled temperatures (−10°C to 25°C) to minimize side reactions .
- Step 2 : Bromination of the ethenyl group using N-bromosuccinimide (NBS) in a radical-initiated process (AIBN catalyst, CCl₄ solvent).
- Step 3 : Stereochemical control via chiral auxiliaries or asymmetric catalysis. For (1R,3R) configurations, trans-selective conditions (e.g., bulky ligands in palladium-catalyzed reactions) are critical to avoid cis-isomer contamination .
Validation : Monitor intermediates via GC-MS and confirm stereochemistry with chiral HPLC or X-ray crystallography.
Q. Basic: How can researchers confirm the stereochemical integrity of the (1R,3R)-rel configuration?
Answer:
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (95:5) to resolve enantiomers. Retention time shifts compared to racemic standards indicate stereopurity .
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated spectra for (1R,3R) configurations. Mismatches in the 1100–1300 cm⁻¹ range (cyclopropane ring vibrations) suggest impurities .
- X-ray Diffraction : Single-crystal analysis provides definitive proof but requires high-purity crystals.
Q. Advanced: How does the dibromoethenyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The dibromoethenyl moiety enables dual reactivity :
- Suzuki-Miyaura Coupling : The β-bromine undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), while the α-bromine remains inert under mild conditions (room temperature, K₂CO₃ base). This allows sequential functionalization .
- Radical Pathways : Under UV light, the C-Br bond undergoes homolytic cleavage, enabling polymer grafting or cycloaddition with dienes.
Caution : Competing elimination (to form alkynes) occurs at >60°C. Monitor via ¹H NMR for vinyl proton signals (δ 5.8–6.2 ppm) .
Q. Advanced: What analytical strategies resolve conflicting data on thermal stability?
Answer:
Conflicting TGA/DSC results (e.g., decomposition at 120°C vs. 150°C) may arise from:
- Isomeric impurities : Cis isomers degrade faster due to ring strain. Use preparative HPLC to isolate pure (1R,3R) forms and re-test .
- Solvent residues : Residual DMF or THF accelerates decomposition. Employ high-vacuum drying (0.1 mbar, 24 hr) before analysis.
- Methodology : Compare open vs. sealed crucibles in TGA; oxidative decomposition in air vs. inert N₂ atmosphere alters stability profiles.
Q. Advanced: How can computational modeling predict NMR shifts for this compound?
Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Key predictions:
- Validation : Overlay computed vs. experimental ¹³C NMR spectra. Deviations >2 ppm suggest conformational flexibility or solvent effects.
Q. Advanced: What mechanistic insights explain Z/E isomerism in derivatives of this compound?
Answer:
Z/E isomerism in propenyl derivatives arises from:
- Steric Effects : Bulky substituents (e.g., 2,2-dimethyl groups) favor the E isomer to minimize A¹,³-strain.
- Electronic Effects : Electron-withdrawing groups (e.g., cyano) stabilize Z isomers via conjugation.
Experimental Proof : Irradiate samples at 254 nm and track isomer ratios via ¹H NMR. For Z→E interconversion, calculate activation energy (ΔG‡) using Eyring plots .
Q. Advanced: How to optimize chromatographic separation of diastereomers during synthesis?
Answer:
- Column Choice : Use a C18 column with a polar embedded group (e.g., ACE 3 C18-PFP) for enhanced selectivity.
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid improves peak symmetry. For challenging separations, add 10 mM ammonium acetate to suppress silanol interactions.
- Gradient Elution : Ramp from 50% to 90% organic phase over 20 minutes. Monitor at 210 nm (cyclopropane absorbance) .
Q. Advanced: What are the implications of this compound’s logP and solubility for in vitro assays?
Answer:
- logP : Predicted at 3.8 (via ACD/Labs), indicating moderate lipophilicity. Prefer DMSO stock solutions (10 mM) for cell-based assays.
- Solubility : Poor aqueous solubility (<50 µM). Use co-solvents (e.g., 0.1% Tween-80) or lipid-based nanoemulsions for in vivo studies.
- Validation : Measure equilibrium solubility via shake-flask method (24 hr, 25°C) and compare with Hansen solubility parameters .
Properties
IUPAC Name |
methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSILGROPIYCDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)C=C(Br)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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